The synthesis of CAY10680 involves several steps that typically include the extraction of precursors from natural sources followed by chemical modifications. While specific synthetic pathways for Santacruzamate A are not extensively documented in the available literature, similar compounds often undergo processes such as:
The molecular structure of CAY10680 is characterized by the formula and a molecular weight of 278.35 g/mol. The compound features a complex arrangement that includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational properties and interactions at the molecular level.
CAY10680 participates in various chemical reactions primarily related to its function as an inhibitor of histone deacetylases. These reactions include:
Further studies on the kinetics of these reactions can provide valuable data on the efficacy and specificity of Santacruzamate A as an inhibitor.
The mechanism of action for CAY10680 revolves around its ability to inhibit histone deacetylases. Upon administration, the compound binds to the active site of these enzymes, leading to:
Data from experimental studies indicate that Santacruzamate A can effectively modulate gene expression profiles, providing a basis for its potential therapeutic applications.
CAY10680 possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various experimental setups and its potential for clinical applications.
CAY10680 has several scientific uses primarily in cancer research and epigenetics:
The continued exploration of CAY10680's properties and mechanisms holds promise for advancing our understanding of epigenetics and developing novel therapeutic strategies against cancer and other diseases influenced by histone modification.
CAY10680 is classified as a benzothiazinone derivative with the systematic IUPAC name N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide. Its molecular formula is C₁₈H₁₆N₂O₂S, corresponding to a molecular weight of 324.4 g/mol. The compound features a planar benzothiazinone core linked to a flexible phenylbutanamide side chain, a design that optimizes target engagement and blood-brain barrier permeability [4] [8].
Key physicochemical properties include:
Table 1: Chemical Profile of CAY10680
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1439488-21-7 |
Molecular Formula | C₁₈H₁₆N₂O₂S |
Exact Mass | 324.093262 g/mol |
XLogP3 | 3.45 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 81.6 Ų |
The compound typically exists as a crystalline solid with ≥98% purity in research settings. Its SMILES notation (O=C1SC(NC(CCCC2=CC=CC=C2)=O)=NC3=CC=CC=C31) precisely encodes the connectivity between the heterocyclic system and the aliphatic amide side chain [4].
CAY10680 emerged from a paradigm shift in PD drug discovery focused on multi-target-directed ligands (MTDLs). Historically, PD therapeutics targeted single pathways: MAO-B inhibitors (e.g., selegiline) prolonged dopamine availability, while adenosine A₂A antagonists (e.g., istradefylline) modulated striatal neurotransmission. The rationale for dual targeting originated from preclinical evidence demonstrating that:
Caffeine served as the initial pharmacophore due to its inherent A₂A antagonism and modest MAO-B affinity. Medicinal chemists systematically modified xanthine derivatives to enhance MAO-B inhibition while retaining adenosine receptor activity. Benzothiazinones emerged as superior scaffolds, culminating in CAY10680—a compound optimized for balanced potency at both targets [3] [7]. Its designation reflects development within a proprietary chemical library (Cayman Chemical), though clinical development status remains undisclosed in public literature.
MAO-B InhibitionMonoamine oxidase B (MAO-B) catabolizes dopamine in the brain. CAY10680 potently inhibits human MAO-B with an IC₅₀ of 34.9 nM, demonstrating >100-fold selectivity over MAO-A. This specificity is crucial because MAO-A inhibition risks tyramine-induced hypertension ("cheese effect") [4] [8]. Mechanistically:
Adenosine A₂A Receptor AntagonismAdenosine A₂A receptors are concentrated in the striatopallidal pathway. CAY10680 antagonizes human A₂A receptors with a Kᵢ of 39.5 nM, modulating non-dopaminergic pathways involved in motor control [4] [8]. Key mechanisms include:
Table 2: Pharmacodynamic Profile of CAY10680
Target | Activity | Potency | Functional Outcome |
---|---|---|---|
MAO-B | Inhibitor | IC₅₀ = 34.9 nM | Dopamine preservation, neuroprotection |
Adenosine A₂A | Antagonist | Kᵢ = 39.5 nM | Motor enhancement, dyskinesia suppression |
Synergistic PharmacologyThe dual action provides complementary benefits for PD management:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7